CS5 Peptide - 107978-81-4

CS5 Peptide

Catalog Number: EVT-418491
CAS Number: 107978-81-4
Molecular Formula: C107H158N28O34
Molecular Weight: 2380.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CS5 Peptide is synthesized through established peptide synthesis techniques, primarily solid-phase peptide synthesis. It is classified under synthetic peptides, which are short chains of amino acids linked by peptide bonds. These peptides can range from dipeptides (two amino acids) to larger peptides consisting of up to 50 amino acids. CS5 Peptide's classification as a bioactive compound indicates its potential role in biological processes, possibly influencing cellular functions or exhibiting therapeutic effects.

Synthesis Analysis

The synthesis of CS5 Peptide typically employs solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise assembly of peptides. The process involves several key steps:

  1. Anchoring the First Amino Acid: The C-terminal amino acid is attached to a solid support resin, which serves as the foundation for the growing peptide chain.
  2. Coupling Reagents: The carboxyl group of the incoming amino acid reacts with the amino group of the anchored amino acid to form a peptide bond. Common coupling reagents include dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which facilitate this reaction.
  3. Deprotection Steps: Protecting groups that shield reactive sites on the amino acids are removed sequentially to allow for further coupling. For example, N-alpha-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups are commonly used.
  4. Cleavage from Resin: After the desired sequence is achieved, the peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), depending on the protecting groups used.

The entire process is automated in modern laboratories, allowing for high-throughput synthesis and increased efficiency in producing peptides like CS5 .

Molecular Structure Analysis

Techniques such as circular dichroism spectroscopy or nuclear magnetic resonance spectroscopy can be employed to study these structural aspects in detail .

Chemical Reactions Analysis

CS5 Peptide undergoes several chemical reactions throughout its synthesis and potential applications:

  1. Peptide Bond Formation: The primary reaction during synthesis involves the formation of peptide bonds between amino acids.
  2. Deprotection Reactions: Removing protecting groups involves acid-catalyzed reactions that release the active sites for further coupling.
  3. Cleavage Reactions: The final cleavage from resin involves strong acids that break bonds without damaging the peptide backbone.

Understanding these reactions is essential for optimizing synthesis conditions and ensuring high yields and purity of CS5 Peptide .

Mechanism of Action

The mechanism of action for CS5 Peptide depends on its specific sequence and structure, which dictate how it interacts with biological systems:

  • Receptor Binding: CS5 Peptide may bind to specific receptors on cell membranes, triggering signaling pathways that lead to physiological responses.
  • Enzyme Modulation: It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.
  • Cellular Uptake: The ability of CS5 Peptide to penetrate cell membranes can affect its efficacy in therapeutic applications.

Research into its mechanism often involves cellular assays and binding studies to elucidate how it exerts its effects at a molecular level .

Physical and Chemical Properties Analysis

CS5 Peptide exhibits several key physical and chemical properties:

  • Solubility: Its solubility can vary based on pH and ionic strength; typically, peptides are more soluble in polar solvents.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications; factors such as temperature, pH, and enzymatic degradation must be considered.
  • Charge Properties: The net charge at physiological pH can influence its interaction with other biomolecules; this is often assessed using pH titration curves.

Characterization techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are essential for analyzing these properties .

Applications

CS5 Peptide has diverse applications across various fields:

  1. Pharmaceutical Development: It may serve as a lead compound in drug discovery, particularly in targeting specific diseases or conditions.
  2. Diagnostic Tools: Its unique properties may enable it to function as a biomarker or standard in assays.
  3. Therapeutics: Potential uses include acting as an antimicrobial agent or modulating immune responses.

The versatility of synthetic peptides like CS5 allows researchers to explore novel therapeutic strategies and enhance existing treatments .

Introduction to CS5 Peptide

The CS5 peptide is a biologically active fragment derived from the type III connecting segment (IIICS) region of fibronectin, a high-molecular-weight glycoprotein essential for cellular adhesion, migration, and differentiation within the extracellular matrix. This peptide spans residues 90–109 of the human fibronectin IIICS domain and harbors the minimal active tetrapeptide motif Arg-Glu-Asp-Val (REDV). The CS5 peptide serves as a critical recognition site for the integrin receptor α4β1, facilitating specific cell-matrix interactions in vascular endothelial cells, melanoma cells, and fibroblasts [2] [6] [7]. Its discovery revealed a second ligand-binding site within the IIICS region, distinct from the CS1 site (residues 1–25), expanding understanding of fibronectin’s functional versatility [2] [8].

Structural Characterization of CS5 Peptide

Primary Sequence Analysis (REDV Motif)

The primary structure of the CS5 peptide includes the C-terminal tetrapeptide REDV (Arg-Glu-Asp-Val), identified as the minimal active sequence required for integrin α4β1 binding [2] [6]. This motif shares partial homology with the classical Arg-Gly-Asp (RGD) cell-binding motif in fibronectin’s central cell-binding domain (CCBD), particularly in its retention of the aspartate (Asp) residue critical for integrin recognition. However, REDV diverges from RGD in its flanking residues:

  • Arg (R): Positively charged residue enabling electrostatic interactions.
  • Glu (E): Negatively charged residue contributing to specificity for α4β1.
  • Asp (D): Essential for integrin coordination via divalent cations.
  • Val (V): Hydrophobic residue stabilizing receptor binding [2] [6].

Functional studies demonstrate that synthetic REDV peptides alone can fully recapitulate CS5-mediated cell adhesion and spreading in vascular endothelial cells and melanoma cells, confirming its sufficiency as a bioactive epitope [6] [7].

Secondary and Tertiary Conformational Features

While detailed experimental data on CS5’s higher-order structure is limited in the provided sources, its biological activity is context-dependent on presentation and immobilization. Key insights include:

  • Conformational Flexibility: The REDV motif resides in a surface-exposed loop within the IIICS domain, likely enabling accessibility to integrin binding [3].
  • Dependence on Immobilization: CS5 requires covalent conjugation to carriers (e.g., IgG) or surface grafting to exert maximal adhesion-promoting activity, suggesting that mechanical stabilization or clustering enhances receptor engagement [2] [8].
  • Cryptic Behavior: Like other fibronectin Type III domains, the IIICS region may undergo force-dependent or chemical unfolding to expose the REDV site, though this remains unconfirmed for CS5 [3].

Table 1: Functional Comparison of CS5 and CS1 Peptides in Fibronectin

FeatureCS5 (90–109)CS1 (1–25)
Minimal Active SequenceREDVLDV (Leu-Asp-Val)
Integrin Receptorα4β1α4β1
Cell Types AffectedMelanoma, EndothelialMelanoma, Lymphocytes
Relative Activity~320-fold weaker than FN~2.4-fold weaker than FN
Key ResidueAsp (D) in REDVAsp (D) in LDV

Data compiled from [2] [7] [8]

Biological Context of CS5 in Fibronectin

Role in the IIICS Region of Fibronectin

The IIICS (type III connecting segment) is a highly alternatively spliced region of fibronectin, generating isoforms with variable cellular functions. Within this domain, CS5 represents a secondary cell-adhesive site that operates independently or cooperatively with the CS1 site:

  • Complementary Ligand for α4β1 Integrin: While CS1 contains the LDV motif, CS5 provides REDV as a distinct ligand for the same integrin heterodimer. Antibody blockade confirms α4 and β1 subunits mediate adhesion to both sites [2] [6].
  • Additive Effects: Immobilized CS1 and CS5 conjugates exhibit additive promotion of melanoma cell adhesion, suggesting spatial separation allows simultaneous engagement [8].
  • Regulation via Alternative Splicing: Inclusion/exclusion of IIICS exons controls CS5 accessibility, tailoring fibronectin’s adhesive functions across tissues (e.g., embryonic development vs. wound healing) [3] [8].
  • Synergy with Heparin-Binding Domains: Fibroblast migration on fibronectin requires CS5 alongside heparin-domain sequences, indicating multi-receptor coordination [5].

Evolutionary Conservation Across Species

The IIICS region demonstrates significant evolutionary divergence, though core functional motifs like REDV are preserved:

  • Mammalian Conservation: The REDV motif is conserved in primates, rodents, and bovines, underscoring its non-redundant role in α4β1 binding [3] [6].
  • Domain-Specific Variation: Type III domains flanking IIICS (e.g., EDA, EDB) show higher sequence conservation than the IIICS itself, suggesting REDV/LDV motifs evolved to fine-tune species-specific adhesion [3].
  • Functional Retention: Despite sequence variations, REDV-mediated endothelial adhesion is consistent across human, bovine, and murine models, highlighting its conserved physiological role [6].

Table 2: Evolutionary Conservation of Fibronectin Domains

Domain TypeConservation LevelKey MotifsFunction
Type I/IIHigh (>90% homology)Collagen/Gelatin BDStructural stabilization
Type IIIModerate (70–85%)RGD, PHSRNCell adhesion, mechanotransduction
IIICSLow (variable splicing)REDV, LDVCell-type-specific adhesion

Data derived from [3]

Properties

CAS Number

107978-81-4

Product Name

CS5 Peptide

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C107H158N28O34

Molecular Weight

2380.6 g/mol

InChI

InChI=1S/C107H158N28O34/c1-11-54(8)86(131-92(154)65(28-32-77(109)138)123-103(165)87(55(9)12-2)132-93(155)67(31-35-82(145)146)121-90(152)64(29-33-80(141)142)118-78(139)46-108)101(163)115-49-79(140)119-70(42-59-47-112-50-116-59)98(160)133-88(56(10)13-3)105(167)134-37-15-18-75(134)100(162)122-63(17-14-36-114-107(110)111)89(151)120-66(30-34-81(143)144)91(153)127-73(45-84(149)150)99(161)130-85(53(6)7)102(164)128-72(44-83(147)148)97(159)125-69(40-57-20-24-61(136)25-21-57)95(157)126-71(43-60-48-113-51-117-60)96(158)124-68(39-52(4)5)94(156)129-74(41-58-22-26-62(137)27-23-58)104(166)135-38-16-19-76(135)106(168)169/h20-27,47-48,50-56,63-76,85-88,136-137H,11-19,28-46,49,108H2,1-10H3,(H2,109,138)(H,112,116)(H,113,117)(H,115,163)(H,118,139)(H,119,140)(H,120,151)(H,121,152)(H,122,162)(H,123,165)(H,124,158)(H,125,159)(H,126,157)(H,127,153)(H,128,164)(H,129,156)(H,130,161)(H,131,154)(H,132,155)(H,133,160)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,168,169)(H4,110,111,114)/t54-,55-,56-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-,87-,88-/m0/s1

InChI Key

GMOURHLUOZIONB-YJYJPCDBSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N6CCCC6C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN

Synonyms

CS5 peptide

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N6CCCC6C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N6CCC[C@H]6C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN

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